Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, an ester group, and an aminomethyl group attached to a benzene ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride typically involves a multi-step process One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by a reduction reaction to convert the nitro group to an amino groupThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino group, while hydrolysis of the ester group results in the formation of a carboxylic acid .
Scientific Research Applications
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminomethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl4-(aminomethyl)-2-nitrobenzoate
- 4-(aminomethyl)benzoic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl4-(aminomethyl)-2-nitrobenzoatehydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14;/h2-4H,5,10H2,1H3;1H |
InChI Key |
WCIMNPOJICYNPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.